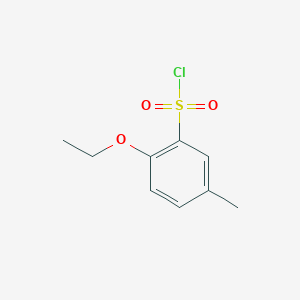

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIMQTGBQKUZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593161 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187471-28-9 | |

| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Chlorosulfonic acid introduces a sulfonic acid group at the para position to the ethoxy substituent, guided by the electron-donating effects of the methoxy group. Subsequent treatment with SOCl₂ converts the sulfonic acid intermediate into the sulfonyl chloride. Key parameters include:

-

Temperature : Initial sulfonation at 0–5°C to minimize side reactions, followed by gradual heating to 50°C for 1–2 hours.

-

Solvent : Reactions often proceed in neat ClSO₃H or with dichloromethane (DCM) as a diluent.

-

Workup : Quenching the reaction mixture in icy water precipitates the crude product, which is extracted with ethyl acetate (EtOAc) or DCM and purified via distillation.

Representative Procedure:

-

Starting Material : 2-Ethoxy-5-methylbenzoic acid methyl ester (17.9 g, 0.10 mol).

-

Reagents : ClSO₃H (4.5 mL) and SOCl₂ (2 mL).

-

Steps :

Stepwise Sulfonation and Chlorination

For substrates sensitive to harsh conditions, a two-step protocol separates sulfonation and chlorination. This method improves regiocontrol and reduces decomposition risks.

Sulfonation with ClSO₃H

The aromatic ring is sulfonated using ClSO₃H in a polar aprotic solvent (e.g., DCM or chlorobenzene) at 100–150°C. The ethoxy group directs sulfonation to position 1, while the methyl group at position 5 minimizes steric hindrance.

Chlorination with Thionyl Chloride

The sulfonic acid intermediate is treated with SOCl₂ under reflux (40–80°C) for 2–4 hours. Triethylamine (TEA) or pyridine may be added to scavenge HCl.

Example from Patent EP2228370A1:

-

Sulfonation :

-

React 2-ethoxy-5-methylbenzamide with ClSO₃H (1.2–1.5 eq) in DCM at −5°C.

-

Quench in ice-water and extract with DCM.

-

-

Chlorination :

Alternative Solvent Systems and Catalysts

Recent advancements explore solvent effects and catalyst-assisted chlorination.

Solvent Screening

-

Dichloromethane : Provides optimal solubility for intermediates, enabling reactions at lower temperatures.

-

Chlorobenzene : Facilitates high-temperature sulfonation (100–150°C) for recalcitrant substrates.

-

Ethyl Acetate : Used in extraction due to its immiscibility with aqueous phases and mild polarity.

Catalytic Chlorination

Phosphorus pentachloride (PCl₅) and triphenylphosphine (PPh₃) have been tested as alternatives to SOCl₂, though they offer no significant yield improvements.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles.

Key Reactions and Conditions

Mechanistic Insights

-

Primary/Secondary Amines : Follow the Hinsberg reaction pathway, forming stable sulfonamides after deprotonation .

-

Tertiary Amines : Generate transient N-sulfonylammonium salts, which decompose under basic conditions to yield enamines or sulfonic acids .

Radical-Mediated Reactions

Recent studies highlight its role in visible-light-induced radical reactions.

Photochemical Sulfonylation

| Substrate | Catalyst | Light Source | Yield | Enantiomeric Ratio |

|---|---|---|---|---|

| α,β-Unsaturated N-acylpyrazole | Chiral Ni complex | Blue LEDs | 85% | 98:2 |

Elimination Reactions

Under strongly basic conditions, the compound undergoes elimination to form sulfenes.

Experimental Observations

-

Reagents : Lithium diisopropylamide (LDA), tetrahydrofuran (THF), −78°C .

-

Product : Ethoxy-methylbenzenesulfene (transient intermediate).

-

Trapping : Reacts with alcohols or amines to form sulfonate esters or sulfonamides .

Pathway

-

Deprotonation at the α-carbon by LDA.

-

Elimination of HCl to generate the sulfene intermediate.

-

Trapping with nucleophiles (e.g., tert-butanol) yields stabilized adducts .

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in acidic/basic media.

-

Product : 2-Ethoxy-5-methylbenzenesulfonic acid.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : 2-Ethoxy-5-methylbenzenethiol (requires careful handling due to volatility).

Case Study: Pharmaceutical Intermediate

-

Target Molecule : 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .

-

Key Step : Sulfonylation of N-ethylpiperazine under chlorosulfonic acid catalysis .

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a precursor for various sulfonamide derivatives, which are important in medicinal chemistry. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and other derivatives through nucleophilic substitution reactions.

Pharmaceutical Development

The compound has been explored for its potential applications in drug development. Notably, it has been investigated in the synthesis of pharmaceutical agents that target bacterial infections by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This mechanism is vital for the antibacterial efficacy of related compounds .

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth has been evaluated through various assays, demonstrating its potential as an antibacterial agent .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of sulfonamide derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli. Results indicated promising inhibitory effects, suggesting its utility in developing new antibiotics .

Case Study 2: Synthesis of Vardenafil

In a notable application, this compound was used in the synthesis of vardenafil, a PDE5 inhibitor used to treat erectile dysfunction. The synthesis involved a series of reactions where the sulfonyl chloride was reacted with organic amines to produce the desired pharmaceutical compound .

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methoxy-5-methylbenzene-1-sulfonyl chloride

- 2-Ethoxy-4-methylbenzene-1-sulfonyl chloride

- 2-Ethoxy-5-chlorobenzene-1-sulfonyl chloride

Uniqueness

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group at the 2-position and the methyl group at the 5-position provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis.

Biologische Aktivität

2-Ethoxy-5-methylbenzene-1-sulfonyl chloride, also known as ethyl 2-(5-methylphenylsulfonyl)acetate, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an ethoxy group and a sulfonyl chloride functional group attached to a methyl-substituted aromatic ring. Its chemical formula is , and it exhibits distinct chemical reactivity due to the presence of the sulfonyl chloride moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating significant antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | Not significant | >100 |

In a comparative study, the compound exhibited antibacterial activities comparable to ciprofloxacin, a standard antibiotic, particularly against gram-negative bacteria such as E. coli and K. pneumoniae .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis and metabolic processes. The sulfonyl group can interact with active sites of enzymes, leading to disruption in bacterial growth and replication .

Study on Antibacterial Efficacy

A study conducted by researchers at the University of Groningen evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound showed promising activity against both gram-positive and gram-negative bacteria, with a notable effect on E. coli .

Research on Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of sulfonamide compounds. Preliminary data suggest that derivatives containing the sulfonyl group may inhibit pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation . This opens avenues for further research into its application in treating inflammatory diseases.

Q & A

Q. How can computational chemistry predict novel reactivity for this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amines, alcohols).

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- SAR Studies : Relate substituent electronic profiles to reactivity trends. Cross-validate with experimental data from structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.